(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid
CAS No.:
Cat. No.: VC20400505
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO3 |
|---|---|
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 |
| Standard InChI Key | IMSUDXBVOIOXLR-NTSWFWBYSA-N |
| Isomeric SMILES | C1C[C@H](OC1)C[C@H](C(=O)O)N |
| Canonical SMILES | C1CC(OC1)CC(C(=O)O)N |
Introduction
The compound (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid is a stereochemically complex amino acid derivative. It features a chiral oxolane ring (tetrahydrofuran) attached to an amino acid backbone. This compound’s stereochemistry and functional groups make it a subject of interest in medicinal chemistry, biochemistry, and synthetic organic chemistry.
Biological Relevance
This compound is structurally related to naturally occurring amino acids and cyclic ethers, making it significant for:
-
Protein Engineering: Its unique structure can be incorporated into peptides to alter their conformation and function.
-
Drug Design: The oxolane ring increases hydrophilicity and may improve pharmacokinetics in drug candidates.
-
Metabolic Pathways: As an amino acid derivative, it could serve as a substrate or inhibitor in enzymatic reactions.
General Synthetic Route
The synthesis of (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid typically involves:
-
Starting Materials: A protected amino acid derivative (e.g., N-Boc-alanine) and a chiral oxolane precursor.
-
Key Reaction Steps:
-
Formation of the C-C bond between the amino acid backbone and the oxolane ring via nucleophilic substitution or coupling reactions.
-
Removal of protecting groups under acidic or basic conditions.
-
-
Purification: Crystallization or chromatographic techniques.
Medicinal Chemistry
The compound’s structural similarity to natural amino acids makes it an attractive scaffold for designing enzyme inhibitors or receptor agonists/antagonists.
Biochemical Studies
It can be used to probe enzyme specificity, particularly in transaminase or racemase reactions, due to its dual stereocenters.
Material Science
Derivatives of this compound may find use in developing biomaterials due to their biocompatibility and structural rigidity.
Data Comparison with Related Compounds
| Compound Name | Molecular Formula | Chirality | Applications |
|---|---|---|---|
| (2R)-Alanine | C3H7NO2 | Single center | Protein synthesis |
| (2R)-Serine | C3H7NO3 | Single center | Hydrogen bonding in proteins |
| (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid | C7H13NO3 | Dual centers | Enzyme inhibition, drug design |
Research Findings
Recent studies have explored the synthesis and potential applications of similar compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume